molecular formula C10H8FN B2613563 6-Fluoro-3-methylisoquinoline CAS No. 1221445-02-8

6-Fluoro-3-methylisoquinoline

Cat. No. B2613563
M. Wt: 161.179
InChI Key: VOPGKTCXFTUWMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Fluoro-3-methylisoquinoline is a chemical compound with the molecular formula C10H8FN . It is used in various scientific and industrial applications .


Molecular Structure Analysis

The molecular structure of 6-Fluoro-3-methylisoquinoline consists of a benzene ring fused with a pyridine ring, with a fluorine atom attached at the 6th position and a methyl group at the 3rd position . The InChI code for this compound is 1S/C10H8FN/c1-7-4-9-5-10(11)3-2-8(9)6-12-7/h2-6H,1H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Fluoro-3-methylisoquinoline include a molecular weight of 161.18 . It is a powder at room temperature . More specific properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

Fluorinated isoquinolines, including 6-Fluoro-3-methylisoquinoline, have attracted widespread attention as important components of pharmaceuticals and materials . They exhibit unique characteristics such as biological activities and light-emitting properties . Here are some general applications:

  • Pharmaceuticals

    • Fluorinated isoquinolines are essential in pharmaceutical sciences because they exhibit various bioactivities . For example, some tetrahydroisoquinoline derivatives exhibit severe neurotoxicity, which leads to Parkinson’s disease . In contrast, a number of isoquinoline-related medicines are flourishing in worldwide pharmaceutical markets .
    • The methods of application or experimental procedures in pharmaceuticals involve the synthesis of these compounds and their testing in biological systems .
    • The outcomes obtained are usually the discovery of new drugs or the improvement of existing ones .
  • Materials Science

    • Fluorinated isoquinolines are also used in materials science due to their useful physical properties . They are used in the manufacture of organic light-emitting diodes .
    • The methods of application or experimental procedures in materials science involve the synthesis of these compounds and their incorporation into materials .
    • The outcomes obtained are usually the development of new materials or the improvement of existing ones .
  • Organic Synthesis

    • Fluorinated isoquinolines can be used as building blocks in organic synthesis . They can be used to construct more complex molecules with desired properties .
    • The methods of application or experimental procedures in organic synthesis involve the reaction of these compounds with other reagents under specific conditions .
    • The outcomes obtained are usually the synthesis of new organic compounds .
  • Metal-Organic Frameworks (MOFs)

    • Fluorinated isoquinolines can be used in the synthesis of fluorinated metal–organic frameworks (F-MOFs) . F-MOFs are a class of porous crystalline materials based on the ordered connection of metal centers or metal clusters by organic linkers with comprehensive functionalities .
    • The methods of application or experimental procedures in MOFs involve the synthesis of these compounds and their incorporation into MOFs .
    • The outcomes obtained are usually the development of new MOFs or the improvement of existing ones . The application fields of F-MOFs, especially in sustainability related issues, such as harmful gas sorption and separation, will also be discussed .
  • Supramolecular Chemistry

    • Fluorinated isoquinolines can be used in supramolecular chemistry . The unique properties of fluorine atoms, such as their small size and high electronegativity, can influence the non-covalent interactions that are fundamental to supramolecular assemblies .
    • The methods of application or experimental procedures in supramolecular chemistry involve the synthesis of these compounds and their incorporation into supramolecular assemblies .
    • The outcomes obtained are usually the development of new supramolecular structures with unique properties .
  • Gas Sorption and Separation

    • Fluorinated isoquinolines can be used in the synthesis of fluorinated metal–organic frameworks (F-MOFs) that find application in gas sorption and separation . The insertion of polar M–F and C–F bonds in the MOF structure may confer several advantages in terms of interaction with gaseous molecules .
    • The methods of application or experimental procedures in gas sorption and separation involve the synthesis of these compounds and their incorporation into MOFs .
    • The outcomes obtained are usually the development of new MOFs or the improvement of existing ones that can effectively sorb and separate gases .

properties

IUPAC Name

6-fluoro-3-methylisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN/c1-7-4-9-5-10(11)3-2-8(9)6-12-7/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOPGKTCXFTUWMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC(=C2)F)C=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-3-methylisoquinoline

Synthesis routes and methods

Procedure details

DMF (50 mL) and NEt3 (10.30 mL, 73.9 mmol) were added to 2-bromo-4-fluorobenzaldehyde (10 g, 49.3 mmol) under argon in a 300 mL stainless steel reactor. The vessel was sparged with propyne and chilled in dry ice, then propyne (18.22 mL, 296 mmol) was distilled in. Bis(triphenylphosphine)palladium(II) chloride (0.173 g, 0.246 mmol) and copper(I) iodide (0.047 g, 0.246 mmol) were added, and the reactor was sealed and stirred for 4 hours at room temperature. The mixture was chilled and sampled. HPLC analysis indicated 90% conversion. 2 M NH3/MeOH (150 mL) was added to the chilled (and solidified) mixture, and the resulting solution was stirred 1.5 hours at 85° C. HPLC indicated complete conversion of alkyne to isoquinoline. The mixture was cooled and concentrated. Water (200 mL) and EtOAc (200 mL) were added, the layers were separated, and the organic layer was washed with brine (2×50 mL). The organic portion was extracted with 2N HCl (100 mL) and water (100 mL), then the aqueous layer was basified with 2N NaOH (120 mL). The mixture was extracted with EtOAc (2×100 mL) and the organic layer was washed with brine (50 mL), dried (Na2SO4), and concentrated, giving the title compound (6.87 g, 42.6 mmol, 87% yield). MS (DCI/NH3) m/z 162 (M+H)+.
Quantity
18.22 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
[Compound]
Name
alkyne
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.173 g
Type
catalyst
Reaction Step Five
Quantity
0.047 g
Type
catalyst
Reaction Step Five
Name
Quantity
10.3 mL
Type
reactant
Reaction Step Six
Quantity
10 g
Type
reactant
Reaction Step Six
Name
Quantity
50 mL
Type
solvent
Reaction Step Six
Yield
87%

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